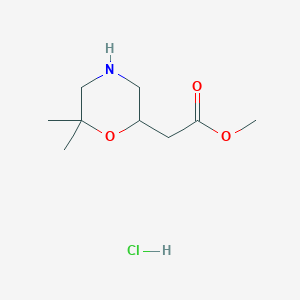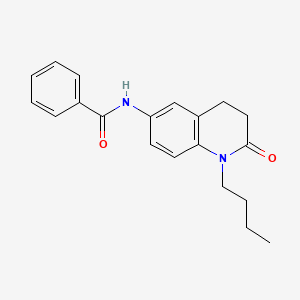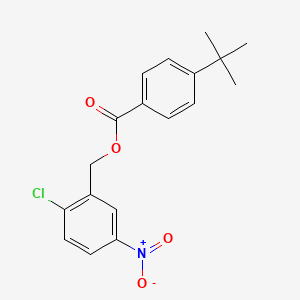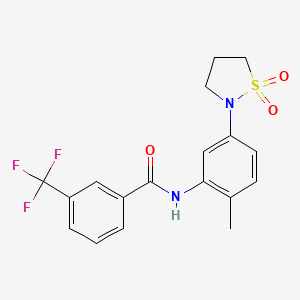
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline backbone, which is a type of heterocyclic compound. Attached to this backbone are a fluorophenyl group, a phenethyl group, and a piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the carbonyl group could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of a piperazine ring could make the compound basic, and the fluorophenyl group could enhance its lipophilicity .科学的研究の応用
Antiviral Research
This compound has shown potential in antiviral research, particularly against viruses like the Newcastle disease virus. Its structure allows it to inhibit viral replication, making it a candidate for developing new antiviral therapies .
Cancer Treatment
The compound’s quinazoline core is known for its anticancer properties. It can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. This makes it a promising candidate for chemotherapy drug development .
Neuropharmacology
In neuropharmacology, this compound can act on the central nervous system due to its piperazine moiety. It has potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia by modulating neurotransmitter activity .
Antibacterial Agents
The compound’s unique structure allows it to disrupt bacterial cell walls, making it effective against various bacterial strains. This property is particularly useful in developing new antibiotics to combat resistant bacterial infections .
Anti-inflammatory Research
Research has shown that this compound can reduce inflammation by inhibiting specific enzymes involved in the inflammatory process. This makes it a potential candidate for treating chronic inflammatory diseases such as arthritis .
Enzyme Inhibition Studies
The compound can inhibit various enzymes, making it useful in studying enzyme functions and developing enzyme inhibitors as therapeutic agents. This application is crucial in understanding metabolic pathways and designing drugs that target specific enzymes .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(4-fluorophenyl)piperazine-1-carboxylic acid with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine-1-carboxylic acid", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Activation of 4-(4-fluorophenyl)piperazine-1-carboxylic acid with a coupling agent (e.g. EDC, DCC)", "Step 2: Addition of 3-phenethyl-2,4(1H,3H)-quinazolinedione to the activated carboxylic acid to form an intermediate", "Step 3: Cyclization of the intermediate to form the final product, 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" ] } | |
CAS番号 |
892281-75-3 |
分子式 |
C27H25FN4O3 |
分子量 |
472.52 |
IUPAC名 |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35) |
InChIキー |
ARMMUTGZDFXZDW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)

![8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817399.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)

![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2817405.png)

![6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2817407.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2817411.png)